molecular formula C11H14F3NO B15280311 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol

3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B15280311
M. Wt: 233.23 g/mol
InChI Key: OIFPFKHVWYMCRH-UHFFFAOYSA-N
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Description

3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, an ethyl group, and a phenyl group attached to an amino alcohol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-(trifluoromethyl)propiophenone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce ethylphenylamine derivatives.

Scientific Research Applications

3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: An organic compound with a similar amino group but lacking the trifluoromethyl group.

    Trifluoromethylphenylamine: A compound with a trifluoromethyl group attached to a phenyl ring, similar to 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol.

    Ethylphenylamine: A compound with an ethyl group attached to a phenyl ring, similar to the ethyl group in this compound.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity for certain molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-(N-ethylanilino)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C11H14F3NO/c1-2-15(8-10(16)11(12,13)14)9-6-4-3-5-7-9/h3-7,10,16H,2,8H2,1H3

InChI Key

OIFPFKHVWYMCRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C(F)(F)F)O)C1=CC=CC=C1

Origin of Product

United States

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